2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a novel compound with significant potential in various research applications. It is classified as a pyrazole derivative, notable for its difluoromethyl group, which enhances its biological activity. The compound has the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 g/mol. Its purity is generally reported to be around 95%.
The synthesis of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves several key steps:
Recent advancements in difluoromethylation techniques have introduced various reagents and methodologies that facilitate the synthesis of such compounds, allowing for more efficient production processes .
The molecular structure of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can be described using its InChI code: InChI=1S/C6H6F2N2O2/c7-6(8)4-1-9-10(2-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
.
The chemical reactions involving 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid primarily focus on its reactivity due to the functional groups present:
The compound's ability to modulate cell signaling pathways and gene expression underlines its potential therapeutic applications.
The mechanism of action of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid remains under investigation:
As research progresses, a clearer understanding of its pharmacodynamics and pharmacokinetics will emerge.
Relevant data regarding these properties are crucial for practical applications in research settings.
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several potential scientific uses:
The pyrazole heterocycle (C₃H₄N₂) is a five-membered aromatic ring featuring two adjacent nitrogen atoms (N1 "pyrrole-like" and N2 "pyridine-like"). This arrangement confers distinct acid-base properties, enabling interactions with diverse biological targets [6] [9]. The scaffold’s metabolic stability and hydrogen-bonding capacity facilitate drug-receptor binding, while its synthetic versatility allows extensive derivatization at C3, C4, C5, and N1 positions [1] [6]. Clinically, pyrazole derivatives exhibit broad pharmacologic activities:
Table 1: Bioactive Pyrazole Derivatives and Their Therapeutic Applications
Compound | Substituents | Biological Activity | Key Structural Feature |
---|---|---|---|
Celecoxib | 1,5-Diaryl; sulfonamide | COX-2 inhibition | Trifluoromethyl at C4 |
Pirtobrutinib | 3-Aminopyrazole; boronic acid | BTK inhibition | Amino group at C3 |
Fipronil | 5-Amino; trifluoromethyl | GABA receptor antagonism | Amino group at C5 |
Compound 10 [1] | Schiff base at C4 | Broad-spectrum antimicrobial | Imine linker |
The N1 position in pyrazoles is particularly amenable to alkylation, enabling linkage to pharmacophores like acetic acid. This adaptability underpins the design of hybrid molecules such as 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, where N1-functionalization integrates acetic acid’s pharmacokinetic benefits [6] [9].
The difluoromethyl group (-CF₂H) serves as a bioisostere for hydroxyl, thiol, and amine moieties due to its comparable size and hydrogen-bonding ability [2] [4]. Key physicochemical impacts include:
Table 2: Physicochemical Properties of Common Fluorinated Groups
Group | Hansch π Value | H-Bond Donor Strength | Metabolic Stability |
---|---|---|---|
-CF₃ | 0.88 | Weak | High |
-CF₂H | 0.67 | Moderate | High |
-CHF₂ | 0.43 | Strong | Moderate |
-CH₂F | 0.14 | Strong | Low |
In pyrazole systems, -CF₂H at C4 balances electronic effects and steric bulk. For instance, 3-CF₂H-quinoxalin-2-ones synthesized via photoredox catalysis exhibited improved target affinity in antimicrobial screens [4]. This positions 4-(difluoromethyl)pyrazole as an optimal scaffold for bioactive hybrids.
Acetic acid-functionalized drugs exploit the carboxylic acid moiety for target engagement via ionic/hydrogen bonds and pharmacokinetic optimization. Key milestones include:
Figure: Timeline of Acetic Acid Derivatives in Drug Development
1960s: Indomethacin │ 1973: Diclofenac (first-generation acetic acid-aryl hybrid) │ 1980s: Sulindac (prodrug with acetic acid bioactivation) │ 2000s: Topical diclofenac formulations (gel/patch) │ 2010s: SoluMatrix diclofenac (submicron particle technology) │ Present: 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
The acetic acid moiety in 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid continues this trajectory, enabling:
This molecular framework merges pyrazole’s target versatility, -CF₂H’s stability, and acetic acid’s pharmacokinetic advantages—creating a promising template for novel anti-inflammatories, antimicrobials, or kinase inhibitors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7